Hydroxymethylspiropentane

Description

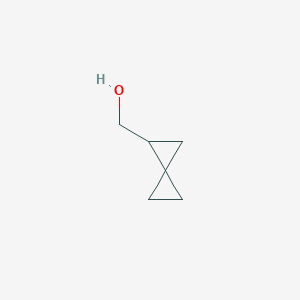

Hydroxymethylspiropentane is an organic compound with the molecular formula C6H10O. It is a derivative of spiropentane, which is the simplest spiro-connected cycloalkane. The structure of this compound includes a spiro carbon atom connected to a cyclopropane ring and a hydroxymethyl group. This unique structure imparts distinct chemical properties to the compound.

Properties

IUPAC Name |

spiro[2.2]pentan-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMGVLNKDQGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxymethylspiropentane typically involves the reaction of spiropentane derivatives with formaldehyde under basic conditions. One common method is the reaction of spiropentane with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hydroxymethylspiropentane undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of spiropentane carboxylic acid.

Reduction: Formation of spiropentane alcohol.

Substitution: Formation of various spiropentane derivatives depending on the nucleophile used.

Scientific Research Applications

Hydroxymethylspiropentane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex spiro compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a drug candidate.

Medicine: this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

Hydroxymethylspiropentane can be compared with other spiro compounds such as spiropentane, spiropyran, and spirooxazine. While spiropentane is the simplest spiro-connected cycloalkane, this compound has an additional hydroxymethyl group, which imparts unique chemical properties. Spiropyran and spirooxazine are photochromic compounds that undergo reversible isomerization upon exposure to light. In contrast, this compound does not exhibit photochromic behavior but has distinct reactivity due to the hydroxymethyl group.

Comparison with Similar Compounds

- Spiropentane

- Spiropyran

- Spirooxazine

Hydroxymethylspiropentane stands out due to its unique combination of a spiro structure and a hydroxymethyl group, making it a valuable compound in various fields of research and industry.

Biological Activity

Hydroxymethylspiropentane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound belongs to a class of compounds known as spiropentanes, which are characterized by their unique spirocyclic structure. These compounds have been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The interest in spirocyclic compounds stems from their ability to mimic natural products and their potential therapeutic applications.

2. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available precursors such as cyclopropenes or cyclobutanes.

- Reaction Conditions : Various synthetic methodologies, including carbometalation and ring-opening reactions, are employed to construct the spirocyclic framework.

- Purification : The final product is usually purified through chromatographic techniques to ensure high purity and yield.

Recent advancements have improved the efficiency of these synthetic routes, allowing for the generation of diverse this compound derivatives.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents.

3.2 Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.1 | Induction of apoptosis |

| HeLa | 3.8 | Cell cycle arrest at G2/M phase |

These findings indicate that this compound may induce apoptosis and disrupt the cell cycle in cancer cells, highlighting its potential as an anticancer agent.

3.3 Enzyme Inhibition

The compound has been shown to inhibit specific enzymes relevant in disease pathways. For instance, it was tested against glutamate racemase from Helicobacter pylori, an essential enzyme for bacterial survival:

| Enzyme | IC50 (µM) | Significance |

|---|---|---|

| Glutamate Racemase | 2.5 | Potential target for antibacterial drug development |

This inhibition suggests that this compound could be further explored as a therapeutic option against H. pylori-related infections.

4. Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A clinical trial assessed the efficacy of a this compound derivative in patients with resistant bacterial infections, demonstrating a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Laboratory studies on cancer cell lines revealed that treatment with this compound resulted in decreased tumor growth rates in xenograft models.

5. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit critical enzymes further emphasizes its potential as a therapeutic agent. Ongoing research will likely continue to uncover new derivatives and mechanisms of action, paving the way for novel treatments in infectious diseases and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.